

Application Notes and Protocols for C16 PEG2000 Ceramide in In Vitro Studies

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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570

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Audience: Researchers, scientists, and drug development professionals.

Introduction

C16 PEG2000 Ceramide is a pegylated derivative of C16 ceramide, a bioactive sphingolipid implicated in various cellular processes including apoptosis, cell cycle arrest, and autophagy. The conjugation of polyethylene glycol (PEG) enhances its solubility and stability in aqueous solutions, making it a valuable tool for in vitro studies. These application notes provide an overview of the concentrations and methodologies for utilizing **C16 PEG2000 Ceramide** in cell-based assays, with a focus on its applications in cancer research and neurobiology.

Data Presentation: Quantitative Summary

The following tables summarize the effective concentrations of **C16 PEG2000 Ceramide** and its formulations in various in vitro models.

Table 1: Cytotoxicity of **C16 PEG2000 Ceramide** Formulations

Cell Line	Formulation	Concentration Range	Incubation Time	Effect	Reference
N2a (mouse neuroblastoma)	Nanomicelles	3.7 - 118.6 μ M	24 hours	Dose-dependent inhibition of cell activity	[1]
MCF-7/ADR (doxorubicin-resistant human breast cancer)	Nanoliposomes (co-delivered with doxorubicin)	IC50 of 2.2-fold lower than doxorubicin-only liposomes	48 hours	Enhanced cytotoxicity in multidrug-resistant cells	[2] [3]
HL-60/ADR (doxorubicin-resistant human promyelocytic leukemia)	Nanoliposomes (co-delivered with doxorubicin)	IC50 of 1.4-fold lower than doxorubicin-only liposomes	48 hours	Enhanced cytotoxicity in multidrug-resistant cells	[2] [3]

Table 2: Concentrations for Mechanistic Studies

Cell Line	Formulation	Concentration(s)	Incubation Time	Assay	Observed Effect	Reference
N2a	Nanomicelles	2.5, 5.0, 10, and 20 μ M	24 hours	Western Blot	Increased LC3-II/LC3-I ratio, reduced p62 levels, and degradation of Tau proteins	[1]
Human Podocytes	Enriched Lipoproteins	200 μ g/mL	2 hours	Multiplex Analysis	Downregulation of mTOR signaling pathway intermediates	[4]

Experimental Protocols

Protocol 1: Preparation of C16 PEG2000 Ceramide Nanomicelles

This protocol is adapted from Gao et al., 2020 for the preparation of **C16 PEG2000 Ceramide** nanomicelles for cell culture applications.[1]

Materials:

- **C16 PEG2000 Ceramide**
- Chloroform
- Methanol

- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Vortex mixer

Procedure:

- Dissolve 5 mg of **C16 PEG2000 Ceramide** in a mixture of 3 mL of chloroform and 1 mL of methanol in a test tube and vortex thoroughly.
- Transfer the solution to a 250 mL round-bottom flask.
- Evaporate the organic solvents under vacuum using a rotary evaporator at 60 rpm and 37°C for 1 hour, or until a uniform thin lipid film is formed on the bottom of the flask.
- Add 2 mL of PBS (pH 7.4) to the flask.
- Continue to rotate the flask at 60 rpm for 30 minutes at 37°C to hydrate the lipid film and form a nanomicelle suspension.
- The resulting nanomicelle solution can be stored at 4°C for a short period. For long-term storage, consult the manufacturer's recommendations.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxic effects of **C16 PEG2000 Ceramide** nanomicelles on cultured cells.

Materials:

- **C16 PEG2000 Ceramide** nanomicelle solution (prepared as in Protocol 1)
- Target cell line (e.g., N2a, MCF-7)
- Complete cell culture medium

- 96-well cell culture plates
- MTT, XTT, or other viability assay reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
- Prepare serial dilutions of the **C16 PEG2000 Ceramide** nanomicelle solution in complete culture medium to achieve the desired final concentrations (e.g., 0 to 120 μ M).
- Remove the medium from the wells and add 100 μ L of the diluted nanomicelle solutions to the respective wells. Include wells with medium only as a negative control.
- Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
- After incubation, assess cell viability using a standard method such as the MTT assay. Add the viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value if applicable.

Protocol 3: Western Blot Analysis for Autophagy Markers

This protocol describes the use of Western blotting to detect changes in autophagy markers, such as LC3 and p62, in cells treated with **C16 PEG2000 Ceramide**.

Materials:

- **C16 PEG2000 Ceramide** nanomicelle solution
- Target cell line
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-LC3, anti-p62, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

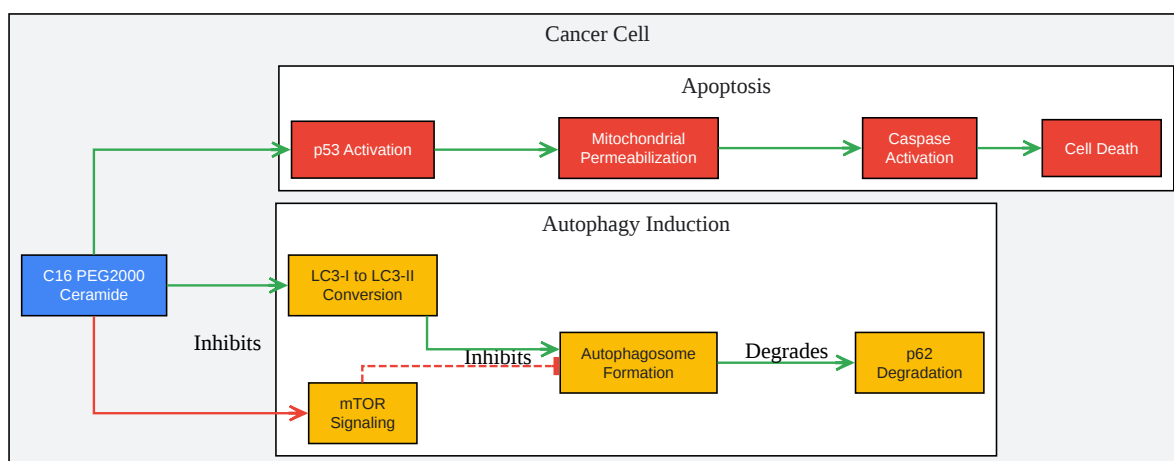
Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **C16 PEG2000 Ceramide** nanomicelles (e.g., 2.5, 5, 10, 20 μ M) for 24 hours.
- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Collect the cell lysates and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatants using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and calculate the LC3-II/LC3-I ratio and relative p62 levels.

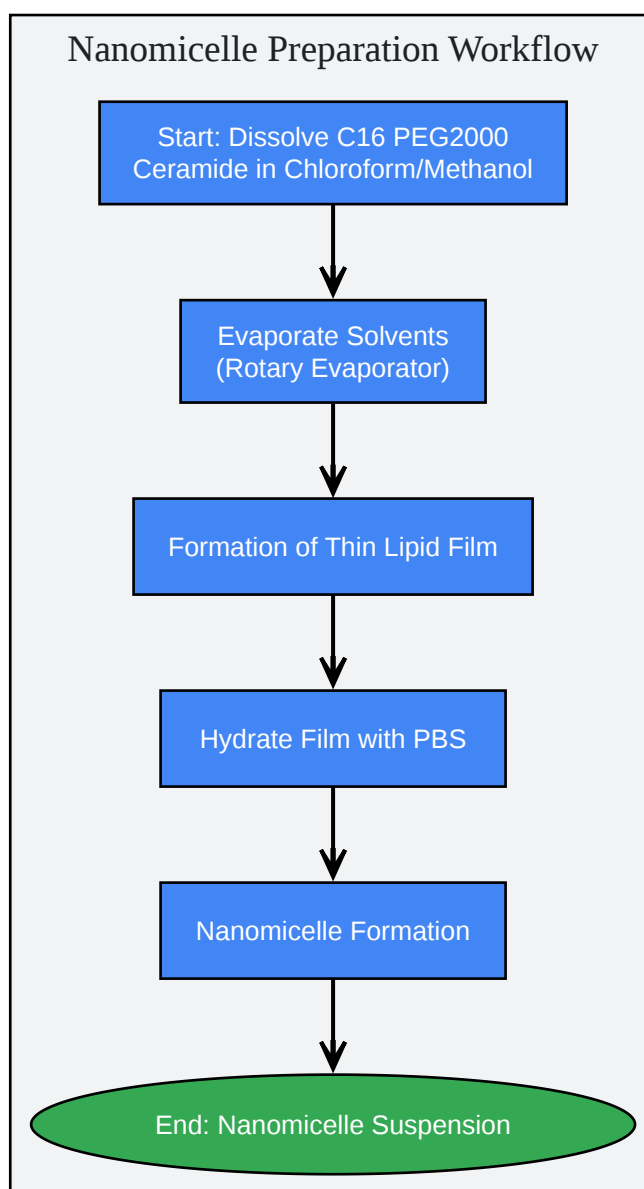
Visualizations

Signaling Pathways and Experimental Workflows



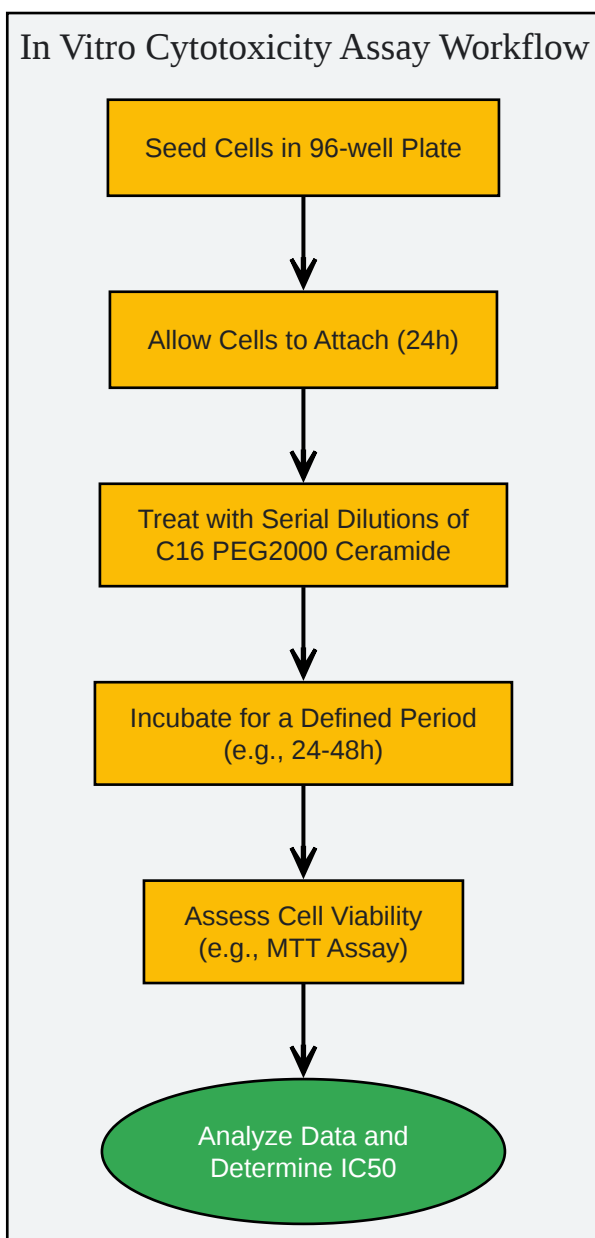
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Caption: **C16 PEG2000 Ceramide** signaling pathways in cancer cells.



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Caption: Workflow for preparing **C16 PEG2000 Ceramide** nanomicelles.



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Caption: Workflow for a standard in vitro cytotoxicity assay.

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